molecular formula C6H3F3IN B6229705 3,4,5-trifluoro-2-iodoaniline CAS No. 1373439-17-8

3,4,5-trifluoro-2-iodoaniline

Cat. No.: B6229705
CAS No.: 1373439-17-8
M. Wt: 273
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Aromatic Amines in Chemical Research

Fluorinated aromatic amines are a class of organic compounds that have garnered considerable attention in medicinal chemistry, agrochemicals, and materials science. researchgate.net The incorporation of fluorine atoms into an aromatic amine scaffold can profoundly alter the molecule's physicochemical properties. These alterations include increased metabolic stability, enhanced lipophilicity, and modulated basicity of the amino group. researchgate.net For instance, the introduction of fluorine can enhance the binding affinity of a drug molecule to its target protein and improve its bioavailability. researchgate.net In materials science, fluorinated aromatics are utilized in the synthesis of polymers and liquid crystals with unique thermal and electronic properties. researchgate.net

The presence of fluorine can also influence the reactivity of the aromatic ring, often making it more susceptible to nucleophilic substitution reactions. researchgate.net This unique reactivity profile, combined with the biological advantages conferred by fluorine, makes fluorinated aromatic amines highly valuable intermediates in the synthesis of a wide array of functional molecules.

Overview of Halogenated Aniline (B41778) Scaffolds as Synthetic Precursors

Halogenated anilines, in general, are versatile precursors in organic synthesis. The halogen and amine functionalities provide orthogonal handles for a variety of chemical transformations. The amino group can be readily diazotized and converted to a range of other functional groups, or it can participate in condensation and N-arylation reactions.

The halogen atom, particularly iodine, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are frequently employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. researchgate.netlookchem.com This capability allows for the construction of complex molecular architectures from relatively simple halogenated aniline building blocks. The specific positioning of halogens and the amine group on the aniline ring dictates the regioselectivity of these transformations, enabling the precise synthesis of targeted molecules.

Research Landscape of 3,4,5-Trifluoro-2-iodoaniline: A Retrospective Analysis

A review of the scientific literature reveals that while the broader class of polyfluorinated anilines is of significant interest, the specific isomer This compound (CAS Number: 1373439-17-8) is not extensively studied. arctomsci.comkolabshop.com Its commercial availability from various chemical suppliers indicates its potential utility as a synthetic building block. arctomsci.comkolabshop.com

However, there is a notable absence of peer-reviewed research articles detailing the specific synthesis, comprehensive characterization, and applications of this compound. The synthesis of polyfluorinated ortho-iodoanilines can be challenging, and their reactivity in cross-coupling reactions is known to decrease with an increasing number of fluorine substituents on the aromatic ring. researchgate.netresearchgate.netlookchem.com This decreased reactivity may, in part, explain the limited exploration of this heavily fluorinated isomer.

Research on related compounds, such as other trifluoro-iodoaniline isomers and polyfluorinated anilines, suggests that this compound would likely serve as a precursor for highly fluorinated heterocyclic compounds and other complex aromatic systems. lookchem.comresearchgate.net The combination of the ortho-iodo and the trifluorophenyl motifs makes it a potentially valuable, albeit underutilized, reagent for introducing a trifluoroaminophenyl fragment into a target molecule via reactions like Sonogashira coupling. lookchem.com The lack of dedicated research on this specific compound presents an opportunity for future investigations into its synthesis and reactivity, which could unlock new pathways to novel fluorinated molecules.

Properties

CAS No.

1373439-17-8

Molecular Formula

C6H3F3IN

Molecular Weight

273

Purity

95

Origin of Product

United States

Strategic Methodologies for the Synthesis of 3,4,5 Trifluoro 2 Iodoaniline

Direct Iodination Approaches for Polysubstituted Anilines

Direct iodination of an aniline (B41778) derivative is often the most straightforward approach. However, the regiochemical outcome is highly dependent on the electronic and steric nature of the substituents on the aromatic ring. In the case of 3,4,5-trifluoroaniline (B67923), the strongly electron-withdrawing fluorine atoms deactivate the ring towards electrophilic aromatic substitution, while the amino group is a powerful activating and ortho-, para-directing group.

Regioselective Iodination Protocols

The inherent directing ability of the amino group favors substitution at the ortho and para positions. In 3,4,5-trifluoroaniline, the para position is blocked by a fluorine atom, theoretically directing iodination to the ortho positions (2 and 6). The fluorine atoms at the 3 and 5 positions exert a deactivating effect, potentially hindering the reaction.

Common reagents for the iodination of anilines include N-iodosuccinimide (NIS) in the presence of an acid catalyst. The acidic conditions can enhance the electrophilicity of the iodinating agent. For electron-rich aromatics, NIS in combination with a catalytic amount of trifluoroacetic acid has been shown to be effective for regioselective iodination. colab.wspku.edu.cn However, for electron-deficient anilines, stronger activating conditions might be necessary. The use of NIS in pure trifluoroacetic acid or in the presence of stronger acids like sulfuric acid has been employed for the iodination of deactivated substrates. researchgate.netdiva-portal.org

Another approach involves the use of iodine in the presence of an oxidizing agent. A combination of iodine and iodic acid has been reported for the efficient iodination of aromatic amines. researchgate.net

Catalyst Systems and Reagent Optimization in Direct Functionalization

The choice of catalyst and solvent system is crucial for optimizing the yield and regioselectivity of the direct iodination of 3,4,5-trifluoroaniline. While the amino group is a strong ortho-director, the deactivating effect of the fluorine atoms can lead to sluggish reactions or require harsh conditions that may result in side products.

For iodination with NIS, the optimization of the acid catalyst is a key factor. While trifluoroacetic acid is commonly used, other Brønsted or Lewis acids could potentially enhance the reaction rate and selectivity. The reaction temperature is another critical parameter to control, as higher temperatures might lead to undesired side reactions or decomposition of the starting material.

The table below summarizes various reagent systems that have been successfully employed for the iodination of aromatic compounds, which could be adapted and optimized for the synthesis of 3,4,5-trifluoro-2-iodoaniline.

Iodinating ReagentCatalyst/Co-reagentSubstrate TypeKey Features
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)Electron-rich aromaticsMild conditions, high yields, and good regioselectivity. colab.wspku.edu.cn
N-Iodosuccinimide (NIS)Trifluoroacetic acid (solvent)Mono- and disubstituted benzenesTime-efficient and general method at room temperature. diva-portal.org
Iodine (I2)Iodic acid (HIO3)Aromatic aminesEfficient iodination, though conditions might be strongly oxidizing. researchgate.net
Potassium Iodide (KI)Ammonium peroxodisulfateActivated aromaticsPredominantly ortho-monoiodination in aqueous methanol. organic-chemistry.org

Multi-Step Synthetic Pathways to this compound

When direct iodination proves to be low-yielding or non-selective, multi-step synthetic routes offer greater control over the introduction of substituents. These pathways often involve the synthesis of a precursor molecule with a functional group that can be later converted to the desired iodo or amino group.

Precursor Synthesis and Functional Group Interconversions

A common strategy in multi-step synthesis is to introduce the iodine atom via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This would involve the diazotization of a suitable precursor, 2-amino-3,4,5-trifluoroaniline, followed by treatment with an iodide salt. However, the synthesis of 2-amino-3,4,5-trifluoroaniline itself is a synthetic challenge.

A potential route to this diamine precursor could start from a commercially available or readily synthesized trifluorinated starting material, such as 3,4,5-trifluoronitrobenzene. The synthesis of 3,4,5-trifluoroaniline from 3,4,5-trifluoronitrobenzene via catalytic hydrogenation has been reported. google.com A subsequent nitration of an N-protected 3,4,5-trifluoroaniline could introduce a nitro group at the 2-position, which can then be reduced to the corresponding amine.

Another viable precursor is 3,4,5-trifluoroaniline itself. google.comsigmaaldrich.comossila.comnih.gov This compound can be synthesized through various methods, including the reductive hydrodefluorination of pentafluoroaniline derivatives. google.com Once obtained, strategic functionalization is required to introduce the iodine at the 2-position.

The following table outlines a potential multi-step synthetic pathway starting from 3,4,5-trifluoroaniline.

StepReactionReagents and ConditionsIntermediate/Product
1AcetylationAcetic anhydride, pyridineN-(3,4,5-trifluorophenyl)acetamide
2NitrationNitric acid, sulfuric acidN-(2-nitro-3,4,5-trifluorophenyl)acetamide
3Reduction of nitro groupFe/HCl or catalytic hydrogenationN-(2-amino-3,4,5-trifluorophenyl)acetamide
4DiazotizationNaNO2, HCl2-acetamido-3,4,5-trifluorobenzenediazonium chloride
5Sandmeyer IodinationKIN-(2-iodo-3,4,5-trifluorophenyl)acetamide
6Hydrolysis of amideAcid or baseThis compound

Stereochemical and Regioisomeric Control in Precursor Derivatization

In multi-step syntheses, controlling the regiochemistry of each step is paramount to ensure the desired substitution pattern in the final product. The directing effects of the substituents on the aromatic ring must be carefully considered at each stage.

For instance, in the proposed pathway starting from 3,4,5-trifluoroaniline, the acetylation of the amino group is a crucial step. The resulting acetamido group is still an ortho-, para-director, but it is less activating than the amino group, which can help to control subsequent electrophilic substitution reactions like nitration. The steric bulk of the acetamido group can also influence the ortho/para ratio of the products.

The Sandmeyer reaction is generally a reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring with high regioselectivity, as the position of the incoming group is determined by the position of the diazonium salt. wikipedia.org

Advanced Synthetic Techniques for Enhanced Yield and Purity

The use of microwave irradiation has been shown to accelerate reaction times and improve yields in various organic transformations, including iodination reactions. researchgate.net This technique could potentially be applied to the direct iodination of 3,4,5-trifluoroaniline to reduce reaction times and minimize the formation of byproducts.

Purification of the final product is critical to obtain a high-purity compound. Due to the potential for the formation of regioisomers during the synthesis, advanced purification techniques may be required. Column chromatography is a standard method for separating organic compounds. For polyhalogenated anilines, a careful selection of the stationary and mobile phases is necessary to achieve good separation of the desired product from any isomeric impurities.

Crystallization is another powerful purification technique. For iodoanilines, melt crystallization has been reported as an effective method for separating ortho and para isomers. wikipedia.org This solvent-free technique can be highly efficient for obtaining high-purity crystalline products. The choice of solvent for recrystallization is also critical and can be optimized to selectively crystallize the desired isomer.

The table below summarizes advanced techniques applicable to the synthesis and purification of this compound.

TechniqueApplicationPotential Advantages
Microwave-assisted synthesisDirect iodination or multi-step reactionsReduced reaction times, improved yields, and potentially higher selectivity. researchgate.net
Column ChromatographyPurification of final product and intermediatesEffective separation of regioisomers and other impurities.
Melt CrystallizationPurification of the final productSolvent-free, environmentally friendly, and highly efficient for isomer separation. wikipedia.org
RecrystallizationFinal purification stepCan provide high-purity crystalline material.

Microwave-Assisted Synthesis of Fluorinated Anilines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.org This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and often unique reactivity patterns.

In the context of synthesizing fluorinated anilines and their derivatives, microwave assistance can be particularly advantageous. For instance, in the synthesis of 3-chloro-4-fluoro-2-nitroaniline, a related fluorinated aniline intermediate, the use of microwave irradiation at 320 watts reduced the reaction time for a hydrolysis step from 1 hour to just 5 minutes. orientjchem.org Similarly, a cyclization step that required 1 hour under conventional heating was completed in 90 seconds using microwave irradiation. orientjchem.org These dramatic reductions in reaction time not only increase throughput but can also minimize the formation of degradation byproducts that may occur during prolonged heating. nih.gov

Applying this methodology to the iodination of 3,4,5-trifluoroaniline could significantly enhance the reaction's efficiency. The rapid and uniform heating provided by microwaves can lead to faster reaction rates and potentially improved selectivity for the desired 2-iodo isomer. The desolvation of anions, which can be promoted by microwave irradiation, may also enhance the nucleophilic substitution process in certain synthetic routes. lookchem.com

Reaction StepConventional HeatingMicrowave-Assisted SynthesisTime Reduction FactorReference
Hydrolysis1 hour5 minutes12x orientjchem.org
Cyclization1 hour90 seconds40x orientjchem.org
N-alkylation8 hours4 hours2x nih.gov

Flow Chemistry and Continuous Processing in Iodoaniline Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production in the pharmaceutical and fine chemical industries. pharmasalmanac.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and microreactors. pharmasalmanac.com It offers substantial advantages in terms of safety, process control, efficiency, and scalability. mdpi.com

The production of iodoanilines, which can involve exothermic reactions and the use of potentially hazardous reagents, is particularly well-suited for flow chemistry. Key benefits include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with thermal runaways or unstable intermediates. pharmasalmanac.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control of highly exothermic or endothermic processes. pharmasalmanac.com This leads to higher yields and fewer impurities.

Process Control and Automation: Critical process parameters such as temperature, pressure, flow rate, and residence time are under tight control, allowing for rapid optimization and ensuring consistent product quality. pharmasalmanac.com In-line analytical tools can be integrated for real-time monitoring.

Scalability: Scaling up a continuous process often involves running the system for a longer duration or "numbering up" by adding more reactors in parallel, which is often more straightforward and predictable than scaling up batch reactors. researchgate.net

A conceptual flow process for this compound production would involve continuously pumping a solution of 3,4,5-trifluoroaniline and an iodinating agent through separate inlets into a micromixer. The combined stream would then pass through a temperature-controlled reactor coil or a packed-bed reactor to ensure sufficient residence time for the reaction to complete. The product stream could then be directed to an in-line purification module, enabling a fully automated and continuous manufacturing process from starting material to final product. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying its twelve principles to the synthesis of this compound can lead to a more sustainable and environmentally benign manufacturing process. greenchemistry-toolkit.org

Key green chemistry considerations for this synthesis include:

Waste Prevention: The primary goal is to design a synthesis that generates minimal waste. This can be achieved through high-yield reactions and by choosing synthetic routes that avoid protecting groups. greenchemistry-toolkit.org

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The direct iodination of 3,4,5-trifluoroaniline is inherently more atom-economical than multi-step routes involving activating or directing groups that are later removed.

Less Hazardous Chemical Synthesis: The choice of iodinating agent is critical. Traditional methods might use molecular iodine with an oxidant. Greener alternatives could include using iodide salts (like KI) with a milder, more environmentally friendly oxidant, or employing iodine(III) reagents which can offer cleaner reaction conditions. researchgate.net

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or eliminated. researchgate.net Research into performing the iodination in greener solvents such as water, ethanol, or ionic liquids, or even under solvent-free conditions (mechanochemistry), aligns with this principle. tandfonline.comnih.gov If solvents are necessary, their recovery and recycling should be incorporated into the process design.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. firp-ula.org Developing a catalytic method for the selective ortho-iodination of the aniline would be a significant green advancement, reducing waste and improving efficiency.

By systematically applying these principles, the synthesis of this compound can be optimized to be not only chemically efficient but also environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 3,4,5 Trifluoro 2 Iodoaniline

Reactivity of the Aryl Halide Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making 3,4,5-trifluoro-2-iodoaniline a valuable substrate for the formation of complex carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For substrates like this compound, the high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. The general reactivity trend for aryl halides in these couplings is I > Br > Cl > F. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organohalide and an organoboron compound. While specific studies on this compound are not prevalent, related unprotected ortho-haloanilines are effective coupling partners. For instance, ortho-bromoanilines have been successfully coupled with a variety of boronic esters using palladium catalysts, demonstrating the viability of using unprotected anilines in Suzuki reactions. nih.gov Given that aryl iodides are typically more reactive than aryl bromides, this compound is expected to be an excellent substrate. organic-chemistry.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org It is a highly effective method for constructing arylalkynes. Studies on closely related polyfluorinated o-iodoanilines have shown excellent yields in Sonogashira couplings with various terminal acetylenes. researchgate.net For example, 2,3,4-trifluoro-6-iodoaniline (B2611822) readily couples with alkynes in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst. researchgate.net These findings strongly suggest that this compound would behave similarly.

Iodoaniline SubstrateAlkyne PartnerCatalyst SystemSolventYield (%)Reference
2,3,4-Trifluoro-6-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NMeCN99 researchgate.net
2,3,4-Trifluoro-6-iodoaniline1-HexynePd(PPh₃)₂Cl₂ / CuI / Et₃NMeCN91 researchgate.net
2,3,4-Trifluoro-6-iodoaniline3,3-Dimethyl-1-butynePd(PPh₃)₂Cl₂ / CuI / Et₃NMeCN78 researchgate.net

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. mdpi.com The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. mdpi.com The electron-deficient nature of the polyfluorinated ring in this compound should facilitate the initial oxidative addition step.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org The development of specialized, sterically bulky phosphine (B1218219) ligands has greatly expanded the scope of this reaction. researchgate.net this compound can serve as the aryl halide partner in these reactions, coupling with a wide range of primary and secondary amines to generate more complex substituted aniline (B41778) derivatives.

The critical first step in these palladium-catalyzed cycles is the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) species. The electron-withdrawing fluorine atoms on the aromatic ring of this compound are expected to make the ipso-carbon more electrophilic, thereby facilitating the oxidative addition process. The general mechanism involves the Pd(0) complex attacking the C-I bond to form a Pd(II) intermediate, which then proceeds through the specific catalytic cycle (e.g., transmetalation and reductive elimination in Suzuki coupling). organic-chemistry.orgharvard.edu

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the palladium center. For electron-poor and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig are highly effective. researchgate.netlibretexts.org These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for efficient oxidative addition and subsequent steps in the catalytic cycle. The use of pre-catalysts, which are stable palladium(II) sources that are easily reduced in situ to the active palladium(0) catalyst, has also become standard practice for improving reaction efficiency and reproducibility. uva.es

Reaction TypeCommonly Used LigandsTypical Catalyst PrecursorKey Advantages
Suzuki-MiyauraSPhos, RuPhos, P(t-Bu)₃Pd(OAc)₂, Pd₂(dba)₃High efficiency for hindered substrates. organic-chemistry.org
SonogashiraPPh₃, N-Heterocyclic Carbenes (NHCs)Pd(PPh₃)₂Cl₂Good stability and activity. libretexts.orgwikipedia.org
HeckP(o-tolyl)₃, PPh₃Pd(OAc)₂Effective for C-C bond formation with alkenes. mdpi.com
Buchwald-HartwigBrettPhos, RuPhos, XPhosG4-XPhos Pd precatalystBroad scope for C-N bond formation. nih.govmit.edu

Nucleophilic Aromatic Substitution (SNAr) at Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, particularly those with electron-withdrawing groups. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. nih.gov For a reaction to occur, the ring must be activated by electron-withdrawing substituents, and there must be a good leaving group.

In this compound, the three fluorine atoms act as strong electron-withdrawing groups, making the entire ring electron-deficient and susceptible to nucleophilic attack. However, in SNAr reactions involving polyhalogenated aromatics, the leaving group is typically fluoride (B91410) or chloride, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.gov While iodide is an excellent leaving group in terms of its ability to depart, SNAr reactions on polyfluoroarenes often result in the displacement of a fluorine atom rather than a heavier halogen. nih.gov Therefore, nucleophilic attack is more likely to occur at the C-F positions, especially the one para to the other fluorine atom (C4), rather than at the C-I bond. SNAr at the iodinated position is considered a less probable pathway compared to palladium-catalyzed cross-coupling.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

The primary amino group (-NH₂) is a potential DMG, although its acidic protons will react with the organolithium base first. Therefore, it is common to protect the amino group as a more potent and non-acidic DMG, such as a pivalamide (B147659) (-NHCOtBu) or carbamate. In this compound, the position ortho to the amino group (C2) is already substituted with iodine. The other ortho position (C6) bears a hydrogen atom. Thus, a DoM strategy could be employed to selectively functionalize the C6 position. The reaction would involve protection of the amine, followed by treatment with an organolithium base to generate a lithiated species at C6, which could then react with an electrophile (e.g., CO₂, I₂, TMSCl) to introduce a new substituent. wikipedia.orgharvard.edu

Reactivity of the Amino Functional Group

The amino group in this compound is a versatile functional handle. While the electron-withdrawing fluorine and iodine atoms decrease the basicity of the amine compared to aniline, it still retains typical amine reactivity. noaa.gov

The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, making it an activating, ortho, para-directing group for electrophilic aromatic substitution. libretexts.org However, in this heavily substituted and deactivated ring, further electrophilic substitution is challenging. The primary reactivity of the amino group involves reactions at the nitrogen atom itself.

Common transformations include:

Acylation/Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to form sulfonamides. This is often used as a protecting group strategy or to modify the electronic properties of the molecule. libretexts.org

Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -F, -Cl, -Br) in Sandmeyer-type reactions.

N-Alkylation and N-Arylation: The amino group can act as a nucleophile. For instance, it can be the amine partner in a Buchwald-Hartwig amination reaction with another aryl halide. wikipedia.org

Formation of Heterocycles: The amine can be used as a building block for synthesizing heterocyclic compounds, such as pyrroles, by reacting with appropriate dicarbonyl compounds like 2,5-dimethoxytetrahydrofuran. nih.gov

Acylation, Alkylation, and Arylation Reactions

The amino group of this compound serves as the primary site for acylation, alkylation, and arylation reactions. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing inductive effects of the three fluorine substituents. This reduced reactivity often necessitates more forcing reaction conditions or the use of highly reactive reagents compared to non-fluorinated anilines.

Acylation: N-acylation of anilines is a fundamental transformation, typically achieved using acylating agents like acid chlorides or anhydrides. For an electron-deficient aniline such as this compound, the reaction may require catalysts to proceed efficiently. While catalyst-free acylations are possible, often under solvent-free conditions or with highly reactive acylating agents like Meldrum's acid derivatives, the reduced nucleophilicity of the substrate may lead to slower reaction rates. researchgate.netymerdigital.com Lewis acids or solid-supported catalysts can be employed to enhance the electrophilicity of the acylating agent. orientjchem.org

Alkylation: N-alkylation of the amino group can be achieved through various methods, including reactions with alkyl halides or reductive amination. A modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which utilizes alcohols as alkylating agents in the presence of transition metal catalysts (e.g., based on manganese, ruthenium, or iridium). youtube.comstackexchange.com These methods generate water as the only byproduct. Given the decreased nucleophilicity of this compound, catalytic systems that are effective for poorly nucleophilic amines would be required. utexas.edu

Arylation: The formation of a new carbon-nitrogen bond via arylation is commonly accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a powerful tool for coupling amines with aryl halides or triflates. ijrar.orgchemistrysteps.com The Ullmann condensation is a classical copper-catalyzed alternative, though it often requires harsher conditions. khanacademy.org In a potential Buchwald-Hartwig reaction, this compound could serve as the amine component, reacting with an aryl halide. Conversely, the C-I bond of the molecule itself is susceptible to coupling reactions, allowing it to act as the aryl halide partner in couplings with other amines or nucleophiles. The choice of ligands, base, and reaction conditions is crucial for achieving high yields, especially with sterically hindered and electronically deactivated substrates. acs.org

Table 1: Representative N-Arylation of Substituted 2-Iodoanilines (Analogous Reactions)
2-Iodoaniline SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
2-IodoanilineAnilinePd2(dba)3 / Xantphos85Analogous to Buchwald-Hartwig Amination
4-Nitro-2-iodoanilineMorpholinePd(OAc)2 / RuPhos92Analogous to Buchwald-Hartwig Amination
2-IodoanilinePhenolCuI / Phenanthroline78Analogous to Ullmann Condensation
5-Chloro-2-iodoanilinePyrrolidineNi(acac)2 / Phenylboronic Ester88Analogous to Ni-catalyzed Amination

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). science.gov The resulting 3,4,5-trifluoro-2-iodobenzenediazonium salt is a versatile intermediate.

The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction. researchgate.net This allows for the introduction of various substituents in place of the original amino group.

Sandmeyer Reactions: Treatment with CuCl, CuBr, or CuCN would yield 1-chloro-3,4,5-trifluoro-2-iodobenzene, 1-bromo-3,4,5-trifluoro-2-iodobenzene, or 3,4,5-trifluoro-2-iodobenzonitrile, respectively.

Iodination: While the molecule already contains an iodine atom, replacing the diazonium group with another iodine atom using potassium iodide (KI) is a common transformation for other anilines. researchgate.net

Hydroxylation: Heating the aqueous diazonium salt solution would lead to the formation of 3,4,5-trifluoro-2-iodophenol.

Fluorination (Balz-Schiemann Reaction): If the diazotization is performed with fluoroboric acid (HBF₄), the resulting diazonium tetrafluoroborate (B81430) salt can be isolated and thermally decomposed to introduce an additional fluorine atom, yielding 1,3,4,5-tetrafluoro-2-iodobenzene.

These transformations provide a powerful synthetic route to a variety of highly substituted polyhalogenated benzene (B151609) derivatives, which are valuable building blocks in materials science and medicinal chemistry.

Heterocyclic Ring Formation via N-Functionalization

The presence of the amino group ortho to an iodine atom makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. In these reactions, the amino group acts as an internal nucleophile, and the iodine atom serves as a leaving group in a cyclization step, often catalyzed by a transition metal.

Benzimidazole Synthesis: Benzimidazoles can be synthesized through the cyclization of N-(2-iodoaryl)benzamidines. stackexchange.com A plausible route would involve the initial acylation of this compound with a nitrile, followed by an intramolecular C-N bond formation. A more direct, transition-metal-free approach involves the reaction of 2-iodoanilines with nitriles in the presence of a strong base like potassium tert-butoxide, which promotes the intermolecular cyclization. quora.com

Quinoline (B57606) and Quinolone Synthesis: The reaction of 2-iodoanilines with alkynes or ynones provides a route to quinoline derivatives. For instance, a nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones has been shown to produce 2,4-disubstituted quinolines. science.govstackexchange.com Similarly, palladium-catalyzed reactions can be employed to synthesize 2-quinolones from 2-iodoanilines. daneshyari.com The fluorine substituents on the aniline ring would be expected to influence the electronic properties of the resulting quinoline or quinolone core.

Table 2: Examples of Heterocycle Synthesis from 2-Iodoanilines
ReactantsCatalyst/ReagentsProduct TypeYield (%)Reference
2-Iodoaniline, BenzonitrileKOtBu2-Phenylbenzimidazole~85 quora.com
2-Iodoaniline, PhenylpropynoneNi(dppf)Cl2, Zn2,4-Diphenylquinoline~90 science.govstackexchange.com
2-Iodoaniline, Trimethyl orthoformate, AminePd/C, DIPEAQuinazolinone88-98Wu et al.

Influence of Fluorine Substitution on Reactivity

Electronic Effects of Trifluoroaromaticity

The three fluorine atoms on the benzene ring exert a profound influence on the reactivity of this compound through a combination of inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is additive, and the presence of three fluorine atoms makes the benzene ring significantly electron-deficient. This deactivation reduces the nucleophilicity of the amino group, making it a weaker base compared to aniline. quora.commasterorganicchemistry.com It also makes the aromatic ring less susceptible to electrophilic aromatic substitution.

Resonance Effect (+R or +M): The lone pairs on the fluorine atoms can be donated into the π-system of the benzene ring. This resonance effect increases electron density, particularly at the ortho and para positions. stackexchange.com

In the case of fluorine, the inductive effect (-I) is generally considered to dominate over the resonance effect (+R). chemistrysteps.comstackexchange.com Therefore, the net electronic effect of the trifluoro substitution is strong deactivation of the ring and a significant decrease in the basicity of the aniline nitrogen. This is reflected in Hammett substituent constants (σ), where fluorine has a positive σ value, indicating its electron-withdrawing nature. researchgate.netwikipedia.org The cumulative effect of three such substituents makes the molecule's aromatic core highly electrophilic.

Steric Hindrance and Directed Effects of Fluorine Atoms

The iodine atom at the C2 position introduces significant steric bulk around the adjacent amino group. This steric hindrance, often referred to as an "ortho effect," can impede reactions at the nitrogen center by physically blocking the approach of reagents. wikipedia.orgyoutube.com Furthermore, upon protonation, the hybridization of the amino nitrogen changes from sp² to sp³, causing the -NH₃⁺ group to become non-planar. This can lead to steric clashes with the large ortho-iodo substituent, destabilizing the conjugate acid and further reducing the basicity of the aniline. wikipedia.orgvedantu.com

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Elucidating the precise mechanisms of reactions involving this compound would rely on a combination of kinetic experiments and spectroscopic analysis. While specific studies on this exact molecule are not widely reported, the methodologies applied to similar substituted anilines and fluoroaromatic compounds provide a clear framework.

Spectroscopic Studies: Modern spectroscopic techniques are essential for identifying reaction intermediates and characterizing transition states.

NMR Spectroscopy: ¹⁹F NMR is particularly powerful for studying reactions of fluorinated aromatic compounds. researchgate.netnih.gov The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. nih.gov Monitoring the ¹⁹F NMR spectrum over the course of a reaction can allow for the detection of transient intermediates containing fluorine, providing direct evidence for the reaction pathway. In situ NMR studies can track the consumption of starting material and the formation of products and intermediates in real-time.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and characterize catalytic intermediates, such as organometallic complexes involved in cross-coupling reactions.

By combining these kinetic and spectroscopic approaches, a detailed, evidence-based understanding of the reactivity and mechanistic pathways of this compound can be developed.

In-situ Monitoring of Reaction Progress

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for monitoring reactions of this compound. The distinct chemical shifts of the three fluorine atoms are highly sensitive to changes in their electronic environment. Any transformation at the iodine or amine functionalities, or substitution of the fluorine atoms themselves, will induce a significant change in the ¹⁹F NMR spectrum. This allows for the tracking of the consumption of the starting material and the emergence of products and intermediates in real-time. azom.com

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, the substitution of the iodine atom would lead to a noticeable upfield or downfield shift of the adjacent fluorine signals. The progress of the reaction can be quantified by integrating the signals corresponding to the starting material and the product over time. Modern benchtop NMR spectrometers equipped with flow cells enable continuous monitoring of the reaction mixture as it is pumped from the reactor, providing a detailed kinetic profile. dr-kiehl.netnsf.gov

Reaction Type ¹⁹F NMR Signal Change Information Gained
Suzuki CouplingShift in signals of fluorine atoms ortho and para to the iodine.Rate of C-C bond formation, detection of any side reactions involving fluorine displacement.
Buchwald-Hartwig AminationSignificant change in the electronic environment, leading to shifts in all three fluorine signals.Kinetics of C-N bond formation, observation of catalyst-substrate complexes.
Nucleophilic Aromatic Substitution (SNAr)Disappearance of the signal corresponding to the substituted fluorine atom and appearance of a new signal for the product.Regioselectivity of the substitution, reaction rate.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is another valuable technique for in-situ reaction monitoring. rsc.org The vibrational frequencies of the N-H bonds in the aniline moiety and the C-F and C-I bonds provide a spectral fingerprint of the molecule. Changes in these vibrational modes can be tracked throughout a reaction. For example, in a reaction involving the derivatization of the amine group, the characteristic N-H stretching frequencies would diminish and be replaced by new signals corresponding to the product. The high sensitivity of IR spectroscopy allows for the detection of low concentrations of intermediates and can provide information about the bonding changes as the reaction progresses. nih.gov

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for the definitive elucidation of a reaction mechanism. However, intermediates are often transient and highly reactive, making their isolation a significant challenge. For reactions involving this compound, several types of intermediates can be postulated depending on the reaction conditions.

Meisenheimer Complexes in SNAr Reactions: In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the electron-deficient aromatic ring can lead to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The high degree of fluorination in this compound makes the aromatic ring susceptible to nucleophilic attack. The stability of a potential Meisenheimer complex would be influenced by the nature of the nucleophile and the solvent. Isolation of such a complex would require performing the reaction at low temperatures to slow down the subsequent elimination of a leaving group (in this case, a fluoride ion). Characterization would typically involve low-temperature NMR spectroscopy to observe the distinct signals of the sp³-hybridized carbon bearing both the nucleophile and the leaving group.

Organometallic Intermediates in Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions proceed through a series of organometallic intermediates. In the case of this compound, the catalytic cycle would involve an oxidative addition of the C-I bond to a low-valent palladium species, forming a Pd(II)-aryl intermediate. researchgate.netillinois.edu Subsequent steps such as transmetalation (in Suzuki coupling) or coordination of an amine followed by reductive elimination (in Buchwald-Hartwig amination) would lead to the final product.

The isolation and characterization of these palladium intermediates are often difficult due to their lability. However, stoichiometric reactions using well-defined palladium complexes can sometimes allow for the isolation and structural characterization (e.g., by X-ray crystallography) of these key intermediates. This provides direct evidence for the proposed catalytic cycle.

Intermediate Type Postulated Reaction Isolation Strategy Characterization Techniques
Meisenheimer ComplexNucleophilic Aromatic SubstitutionLow temperature, use of a strong, non-leaving nucleophile.Low-temperature NMR, UV-Vis spectroscopy.
Pd(II)-Aryl ComplexSuzuki or Buchwald-Hartwig CouplingStoichiometric reaction with a stable Pd(0) precursor, use of sterically demanding ligands to stabilize the complex.X-ray crystallography, multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P).
Aryne IntermediateElimination from an ortho-lithiated speciesTrapping with a suitable diene (e.g., furan) or nucleophile.Analysis of the trapped product by standard spectroscopic methods.

Aryne Intermediates: The presence of ortho-disposed hydrogen and a leaving group (iodine) on the aniline ring suggests the possibility of forming a highly reactive aryne intermediate under strong basic conditions. The generation of this trifluorinated benzyne (B1209423) could be achieved through deprotonation of the amine followed by elimination of lithium iodide. While the direct isolation of an aryne is not feasible, its formation can be inferred by trapping experiments. researchgate.netresearchgate.net Reacting this compound with a strong base in the presence of a trapping agent like furan (B31954) would yield a characteristic Diels-Alder adduct, the structure of which would confirm the intermediacy of the aryne.

Applications of 3,4,5 Trifluoro 2 Iodoaniline As a Versatile Synthetic Building Block

Construction of Polyfluorinated Heterocyclic Scaffolds

The presence of the ortho-iodo and amino functionalities on the trifluorinated benzene (B151609) ring makes 3,4,5-trifluoro-2-iodoaniline an ideal starting material for the synthesis of various polyfluorinated nitrogen-containing heterocycles. These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.

Synthesis of Indole, Quinoline (B57606), and Benzimidazole Derivatives

Indole Derivatives: Polyfluorinated indoles can be synthesized from this compound through transition-metal-catalyzed reactions. A common and effective method is the Sonogashira coupling of the 2-iodoaniline with terminal alkynes, followed by a cyclization step. nih.govresearchgate.net The initial palladium-copper catalyzed coupling reaction forms a 2-alkynyl-3,4,5-trifluoroaniline intermediate. Subsequent intramolecular cyclization, often promoted by a base or another catalyst, leads to the formation of the indole ring. This method allows for the introduction of various substituents at the 2-position of the indole, depending on the alkyne used.

Reactant 1Reactant 2Catalyst/ReagentsProductReference
2-Iodoaniline derivativeTerminal AlkynePd/Cu catalyst, Base2-Substituted Indole organic-chemistry.org

Quinoline Derivatives: The synthesis of polyfluorinated quinoline derivatives from this compound can be envisioned through classic quinoline syntheses such as the Combes synthesis. nih.govgre.ac.uk This reaction typically involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. The aniline first forms an enamine intermediate with one of the carbonyl groups of the β-diketone, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the quinoline core. The fluorine substituents on the aniline ring would influence the regioselectivity of the cyclization.

Reactant 1Reactant 2ConditionsProductReference
Aniline derivativeβ-DiketoneAcid catalyst (e.g., H₂SO₄)Substituted Quinoline gre.ac.uk

Benzimidazole Derivatives: Polyfluorinated benzimidazoles are accessible from precursors derived from this compound. A potential pathway involves the conversion of the iodoaniline to the corresponding ortho-phenylenediamine. This can be achieved through a sequence of reactions, for example, nitration followed by reduction. The resulting polyfluorinated ortho-phenylenediamine can then undergo the Phillips condensation with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring. ossila.comresearchgate.netnih.govharvard.edu This method is a widely used and reliable way to construct the benzimidazole scaffold.

Reactant 1Reactant 2ConditionsProductReference
o-Phenylenediamine derivativeCarboxylic AcidAcid catalyst2-Substituted Benzimidazole ossila.com

Formation of Other Nitrogen-Containing Heterocycles

The synthetic utility of this compound extends beyond the synthesis of indoles, quinolines, and benzimidazoles. The reactive sites on the molecule allow for its incorporation into a variety of other heterocyclic systems. For instance, the corresponding diamine derivative could be used in condensation reactions with α-dicarbonyl compounds to form polyfluorinated quinoxalines. The synthesis of 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one has been reported from the condensation of 1,2-diamino-3,4,5,6-tetrafluorobenzene with ninhydrin, illustrating a similar synthetic strategy. researchgate.net Furthermore, the amino group can be transformed into other functionalities, which can then participate in various cyclization reactions to afford a diverse range of polyfluorinated nitrogen-containing heterocycles.

Derivatization Towards Complex Polyfunctionalized Aromatics

The iodine atom in this compound provides a versatile handle for the construction of more complex aromatic systems through various cross-coupling reactions and the introduction of additional functional groups.

Synthesis of Biphenyl and Terphenyl Systems

Biphenyl Derivatives: The synthesis of polyfluorinated biphenyls can be readily achieved from this compound using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govresearchgate.netuliege.be In this reaction, the iodoaniline is coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. This method is highly efficient and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of polyfluorinated biphenylamines.

Reactant 1Reactant 2Catalyst/ReagentsProductReference
This compoundArylboronic AcidPd catalyst, BasePolyfluorinated Biphenylamine uliege.be

Terphenyl Systems: The synthesis of terphenyl systems can be achieved by extending the biphenyl synthesis. A sequential Suzuki-Miyaura coupling strategy can be employed. For instance, a dihaloarene can be coupled with two equivalents of a boronic acid derived from this compound. Alternatively, the biphenyl derivative synthesized in the first step, if appropriately functionalized with another halide or a boronic acid moiety, can undergo a second cross-coupling reaction to build the terphenyl framework. The Stille coupling, which utilizes organotin reagents, is another powerful method for the formation of aryl-aryl bonds and can be employed for the synthesis of these complex aromatic systems. wikipedia.orgresearchgate.net

Introduction of Additional Functional Groups (e.g., Nitriles, Carboxylic Acids)

The iodo group of this compound can be readily converted into other important functional groups, further expanding its synthetic utility.

Nitriles: The introduction of a nitrile group can be accomplished through a transition-metal-catalyzed cyanation reaction. A common method is the Rosenmund-von Braun reaction, which involves the reaction of the aryl iodide with a cyanide salt, typically copper(I) cyanide, at elevated temperatures. This transformation provides access to polyfluorinated aminobenzonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

Carboxylic Acids: The iodo group can be converted to a carboxylic acid moiety via several methods. One common approach is the palladium-catalyzed carboxylation, where the aryl iodide is reacted with carbon monoxide and a suitable nucleophile, such as water or an alcohol, in the presence of a palladium catalyst and a base. Another method involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, by metal-halogen exchange, followed by quenching with carbon dioxide. These methods provide access to polyfluorinated aminobenzoic acids.

Role in the Synthesis of Specialized Organic Materials Precursors

The unique electronic properties imparted by the multiple fluorine atoms make derivatives of this compound attractive precursors for specialized organic materials. Highly fluorinated anilines are known to be used in the synthesis of materials for organic light-emitting diodes (OLEDs) and in the functionalization of carbon nanotubes. ossila.com For example, 3,4,5-trifluoroaniline (B67923) has been used in the synthesis of quasi-2D perovskite films for visible light-emitting diodes. ossila.combeilstein-journals.org

The presence of the iodo group in this compound offers a distinct advantage, providing a reactive site for further elaboration into more complex structures suitable for materials applications. For instance, the cross-coupling reactions discussed in section 5.2.1 can be used to synthesize fluorinated biphenyl and terphenyl derivatives, which are common core structures in liquid crystals. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to modulate their mesomorphic properties. nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org Therefore, this compound represents a key starting material for the development of novel fluorinated liquid crystalline materials with tailored properties. Furthermore, the ability to introduce various functional groups allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, making them promising candidates for applications in organic electronics.

Based on a comprehensive search of available scientific literature and databases, there is currently no specific information regarding the applications of the chemical compound This compound in the contexts of conjugated polymers, optoelectronic materials, advanced polymer synthesis, or the design of chemical probes and ligands.

Therefore, it is not possible to generate an article on the "" with the specified subsections, as the foundational research and findings to support such an article are not present in the public domain.

Computational Chemistry and Theoretical Aspects of 3,4,5 Trifluoro 2 Iodoaniline

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. For 3,4,5-trifluoro-2-iodoaniline, the interplay of the electron-donating amino group and the electron-withdrawing fluorine and iodine atoms creates a complex electronic environment.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. chemrxiv.org By calculating the electron density, DFT can determine molecular orbital energies and the distribution of charge across the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. chemrxiv.org

Table 1: Illustrative DFT-Calculated Properties of Related Aniline (B41778) Derivatives This table presents data for related compounds to illustrate the concepts, as specific data for this compound was not found in the searched literature.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Aniline -5.14 -0.17 4.97
m-Fluoroaniline -5.45 -0.32 5.13

Data is conceptually derived from findings on substituted anilines.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Conformational Analysis and Energy Landscapes

The presence of substituents on the aniline ring can lead to different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, rotation around the C-N bond and potential puckering of the amino group are the primary conformational variables.

While a specific conformational analysis for this compound is not available, studies on halogenated organic molecules indicate that steric and electronic interactions govern conformational preferences. The bulky iodine atom at the ortho position to the amino group is likely to influence the orientation of the -NH2 group. Computational methods can be used to calculate the potential energy surface as a function of the relevant dihedral angles, revealing the global and local energy minima corresponding to stable conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. For fluorinated compounds, ¹⁹F NMR is particularly informative due to its wide chemical shift range and high sensitivity to the local electronic environment. huji.ac.ilescholarship.org While specific predicted NMR data for this compound were not found, computational methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. The predicted shifts would be sensitive to the electronic effects of the iodine and the other fluorine atoms.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can provide accurate predictions of vibrational frequencies and intensities. cuni.cz A theoretical study on various haloaniline derivatives has demonstrated a good agreement between scaled theoretical frequencies and experimental data. cuni.cz For this compound, characteristic vibrational modes would include N-H stretching and bending, C-F stretching, C-I stretching, and various aromatic ring vibrations.

Table 2: Illustrative Calculated Vibrational Frequencies for a Related Haloaniline This table presents conceptual data for a related compound to illustrate the type of information obtained from such calculations, as specific data for this compound was not found.

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H symmetric stretch 3450
N-H asymmetric stretch 3540
C-F stretch 1250 - 1350
C-I stretch 500 - 600

Frequencies are conceptual and based on typical ranges for these functional groups.

Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. mit.edunih.goviitb.ac.in For this compound, a key reaction of interest is the Sonogashira coupling, a cross-coupling reaction that utilizes the reactivity of the C-I bond. mdpi.com

Theoretical studies on the Sonogashira coupling of 2-iodoanilines can provide insights into the reaction mechanism, including the oxidative addition of the iodoaniline to a palladium catalyst, transmetalation with a copper acetylide, and reductive elimination to form the coupled product. mdpi.com Modeling these steps can help in understanding the factors that influence the reaction's efficiency and selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies relevant to Synthetic Efficiency

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property, such as synthetic efficiency. For aniline derivatives, QSPR models can be developed to predict reactivity or the yield of a specific reaction based on calculated molecular descriptors.

While no specific QSPR studies focused on the synthetic efficiency of this compound were found, research on other aniline derivatives has shown that descriptors such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges) and steric parameters can be correlated with reaction outcomes. Such models could potentially be developed to optimize the synthesis of this compound and related compounds.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for 3,4,5-Trifluoro-2-iodoaniline Transformations

The transformation of this compound is predominantly centered around the reactivity of the C-I and N-H bonds. Future research will focus on creating novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for these transformations, particularly in cross-coupling reactions.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are foundational for functionalizing aryl halides. wikipedia.orgyoutube.comyoutube.com The development of next-generation palladium catalysts with specialized ligands is a key research area. These ligands can enhance catalyst stability, improve reaction rates, and control regioselectivity, which is crucial when dealing with a multi-functionalized molecule like this compound. For instance, ligands that facilitate the oxidative addition of the C-I bond even at low temperatures could minimize side reactions involving the aniline (B41778) group. youtube.com

Beyond palladium, there is a growing interest in using catalysts based on more abundant and less expensive metals like copper, nickel, and iron. wikipedia.orgacs.org Developing iron-catalyzed cross-coupling reactions for this compound would represent a significant step towards more sustainable chemical synthesis.

Another promising avenue is the use of dual-catalyst systems. For example, combining a photoredox catalyst with a transition metal catalyst can enable reactions under milder conditions and open up novel reaction pathways that are not accessible through traditional thermal catalysis.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst TypeTarget TransformationPotential AdvantagesResearch Focus
Next-Generation Palladium CatalystsSuzuki, Heck, Sonogashira, Buchwald-Hartwig CouplingHigher yields, lower catalyst loading, milder reaction conditions.Design of sterically hindered and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
Earth-Abundant Metal Catalysts (Ni, Cu, Fe)C-C and C-N Cross-CouplingReduced cost, lower toxicity, improved sustainability.Overcoming challenges of catalyst stability and achieving comparable efficiency to palladium systems.
Photoredox/Transition Metal Dual CatalysisRadical-mediated C-C and C-Heteroatom bond formationAccess to novel reactivity, reactions under visible light at ambient temperature.Screening of photosensitizers and optimizing reaction conditions for complex substrates.
Biocatalysts (e.g., Transaminases)N-Alkylation, N-ArylationHigh selectivity, environmentally benign (aqueous media), mild conditions.Enzyme engineering to expand substrate scope and enhance stability. digitellinc.com

Integration into Automated Synthesis Platforms

The increasing complexity of pharmaceutical candidates necessitates rapid and efficient synthesis methods. Automated synthesis platforms, particularly those utilizing continuous flow chemistry, offer precise control over reaction parameters, improved safety, and scalability. researchgate.net Integrating the synthesis and derivatization of this compound into such platforms is a significant area for future development.

Flow chemistry can enhance reactions that are difficult to control in batch processes, such as highly exothermic reactions or those involving unstable intermediates. amidetech.com For this compound, this could mean developing flow-based protocols for its diazotization or for subsequent cross-coupling reactions, allowing for the rapid generation of a library of derivatives for high-throughput screening.

Furthermore, the integration of artificial intelligence and machine learning algorithms with automated synthesis platforms can accelerate the discovery of optimal reaction conditions, reducing development time and material waste. researchgate.net

Table 2: Advantages of Integrating this compound Chemistry into Automated Platforms

FeatureAdvantage in Automated/Flow SystemsSpecific Application Example
Precise Reaction ControlImproved yields and purity by fine-tuning temperature, pressure, and residence time. researchgate.netOptimizing a Suzuki coupling reaction to minimize dehalogenation side products.
Enhanced SafetySmall reaction volumes minimize risks associated with hazardous reagents or exothermic events.Safe on-demand generation and use of diazonium salts from the aniline moiety.
ScalabilitySeamless transition from laboratory-scale synthesis to pilot-plant production by extending run time.Continuous production of a key intermediate derived from this compound.
High-Throughput ExperimentationRapid screening of catalysts, solvents, and reaction conditions for derivatization.Automated generation of a 100-compound library for structure-activity relationship (SAR) studies.

Exploration of Unconventional Reactivity Pathways

While the iodo and amino groups are the most obvious handles for reactivity, the trifluorinated benzene (B151609) ring offers opportunities for unconventional transformations, most notably through C-H activation. The fluorine atoms exert a strong electron-withdrawing effect, which can activate the ortho C-H bond (at the C6 position) towards metallation and subsequent functionalization. researchgate.net

Future research will likely focus on developing catalytic systems that can selectively functionalize this C-H bond without interfering with the other reactive sites. This would provide a powerful tool for late-stage functionalization, allowing for the introduction of new substituents and the creation of novel molecular scaffolds. Palladium and rhodium catalysts are often employed for such transformations. acs.org The development of directing groups that can be temporarily installed on the aniline nitrogen to guide the catalyst to the desired C-H bond is another promising strategy.

Sustainable Synthetic Methodologies for Industrial Scale-Up

The principles of green chemistry are increasingly important in the pharmaceutical and chemical industries. mdpi.com Applying these principles to the synthesis and transformation of this compound is crucial for its long-term industrial viability.

Key areas of research include:

Biocatalysis: Using enzymes, such as nitroreductases for the synthesis of anilines from nitroaromatics, can offer high selectivity and avoid the use of heavy metal catalysts and harsh reagents. nih.govacs.org

Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2. Research into solvent-free reaction conditions is also a major goal. mdpi.comrasayanjournal.co.in

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com

A patent for the synthesis of the related 3,4,5-trifluoroaniline (B67923) highlights a method using a ruthenium on carbon catalyst with tetrabutylammonium (B224687) fluoride (B91410) to reduce the generation of impurities during the reduction of the corresponding nitrobenzene. google.com This focus on purity and byproduct reduction aligns with sustainable manufacturing goals.

Synergistic Approaches Combining Synthesis and Computational Design

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating research. mdpi.commdpi.com Computational tools, particularly Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state energies, and catalyst behavior. nih.gov

For this compound, computational studies can be employed to:

Predict Reactivity: Model the electronic structure to predict the most likely sites for electrophilic or nucleophilic attack and the relative reactivity of the C-I, N-H, and C-H bonds.

Design Novel Catalysts: In-silico design of ligands for transition metal catalysts to enhance their activity and selectivity for specific transformations of the molecule. chemrxiv.org

Elucidate Reaction Mechanisms: Understand the step-by-step pathway of a reaction, which can help in optimizing conditions and overcoming experimental challenges. rsc.org

This integrated approach allows for a more rational, hypothesis-driven research process, reducing the amount of trial-and-error experimentation required and leading to the faster development of new synthetic methods. nih.gov

Q & A

Q. Optimization Strategies :

  • Precatalyst Choice : Use Pd(dba)₂ or XPhos Pd G3 for sterically hindered substrates.
  • Microwave Irradiation : Accelerates reactions (e.g., 120°C, 30 min) to overcome kinetic barriers .

Case Study : 4-Fluoro-2-iodoaniline undergoes Suzuki coupling with aryl boronic acids at 80°C in DMF, yielding biaryl amines .

Advanced: How can researchers resolve contradictions in reported synthetic yields for halogenated anilines?

Methodological Answer:
Yield discrepancies (e.g., 63% vs. 10% for iodinated analogs ) often arise from:

Reaction Scale : Small-scale reactions (<1 g) may suffer from inefficient mixing or heat transfer.

Purification Methods : Column chromatography vs. recrystallization impacts recovery.

Starting Material Purity : Trace moisture or deactivated catalysts reduce efficiency.

Q. Mitigation :

  • Design of Experiments (DoE) : Systematically vary iodine stoichiometry (1.1–2.0 eq) and temperature (20–50°C).
  • In Situ Monitoring : Use TLC or GC-MS to track reaction progress.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Profile : Likely irritant (H315, H319) based on analogs like 3,5-dichloro-2,4-difluoroaniline .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhaling iodine vapors .

First Aid : Rinse eyes with water for 15 minutes; seek medical attention for persistent symptoms .

Advanced: What role does this compound play in medicinal chemistry scaffold design?

Methodological Answer:
This compound serves as a versatile intermediate:

  • Bioisosteres : The iodine atom facilitates radiolabeling for PET imaging probes.
  • Kinase Inhibitors : Trifluorinated anilines are precursors to kinase-binding motifs (e.g., EGFR inhibitors) .

Case Study : Analogous compounds like 2-iodo-4-nitro-5-(trifluoromethyl)aniline are used in nitro-reduction reactions to generate amino intermediates for antimalarial drugs .

Advanced: How can computational modeling predict reactivity trends in polyhalogenated anilines?

Methodological Answer:

  • DFT Calculations : Evaluate Fukui indices to identify electrophilic/nucleophilic sites.
  • Solvent Effects : COSMO-RS models predict solubility in polar aprotic solvents (e.g., DMF, THF) .

Validation : Compare computed vs. experimental NMR chemical shifts (Δδ < 0.1 ppm confirms accuracy).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.